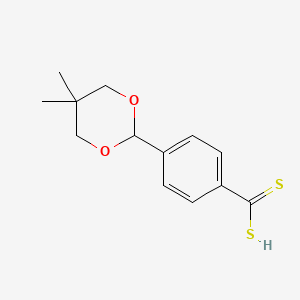
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid is an organic compound with a unique structure that includes a dioxane ring and a benzene ring
Preparation Methods
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid typically involves multiple steps. One common method includes the reaction of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde with carbon disulfide in the presence of a base to form the carbodithioic acid derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbodithioic acid group to thiols or other sulfur-containing derivatives.
Scientific Research Applications
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxane ring and carbodithioic acid group can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid include:
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: A precursor in the synthesis of the carbodithioic acid derivative.
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: Another derivative with similar structural features but different functional groups.
Benzenamine, 4-(5,5-dimethyl-1,3-dioxan-2-yl): A related compound with an amine group instead of a carbodithioic acid group. These compounds share structural similarities but differ in their chemical properties and applications, highlighting the unique features of this compound
Properties
CAS No. |
777064-01-4 |
|---|---|
Molecular Formula |
C13H16O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)benzenecarbodithioic acid |
InChI |
InChI=1S/C13H16O2S2/c1-13(2)7-14-11(15-8-13)9-3-5-10(6-4-9)12(16)17/h3-6,11H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
FFFNZGMEMAFYIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)C(=S)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


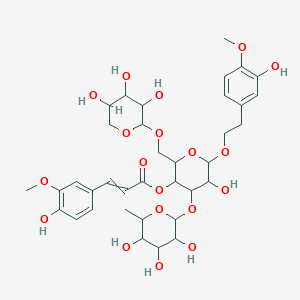
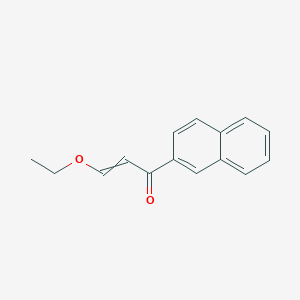
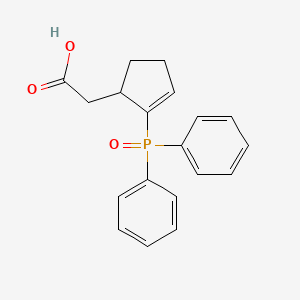
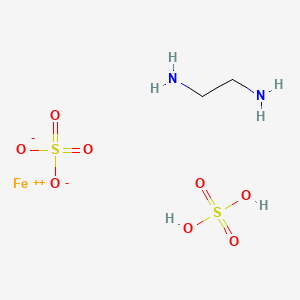
![4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12518279.png)
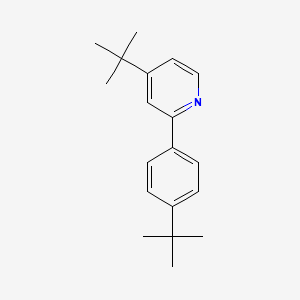
![3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride](/img/structure/B12518301.png)
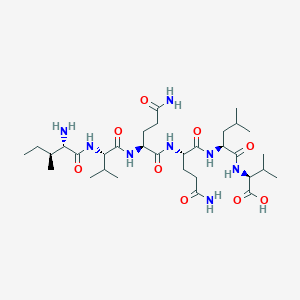
![Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate](/img/structure/B12518307.png)
![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)
![2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B12518341.png)
![Ethyl [(4-iodophenyl)sulfamoyl]acetate](/img/structure/B12518346.png)
![(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)
